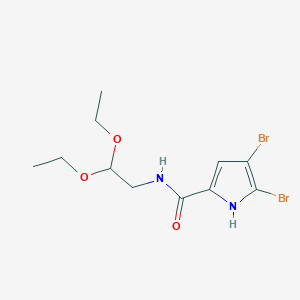
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide
Übersicht
Beschreibung
4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide (DBPC) is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the pyrrole family of compounds, which are nitrogen-containing heterocyclic aromatic compounds. DBPC has been studied for its ability to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and cyclooxygenase-3 (COX-3). It has also been studied for its potential applications in drug delivery, as well as its ability to modulate the activity of certain proteins.
Wirkmechanismus
The mechanism of action of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is not yet fully understood. However, it is known to be an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been shown to modulate the activity of certain proteins, which could be useful for drug delivery applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide are not yet fully understood. However, it has been shown to act as an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been shown to modulate the activity of certain proteins, which could be useful for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide in laboratory experiments include its ability to act as an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been shown to modulate the activity of certain proteins, which could be useful for drug delivery applications. The main limitation of using 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The potential future directions for the study of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide include further research into its mechanism of action, its potential applications in drug delivery, and its potential use as a biomarker for certain diseases. Additionally, further research into the biochemical and physiological effects of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide could help to elucidate its potential therapeutic applications. Finally, further research into the synthesis of 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide could help to improve its cost-effectiveness for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of certain enzymes, such as COX-2 and COX-3. Inhibition of these enzymes has been shown to reduce inflammation, which has potential therapeutic applications. 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has also been studied for its potential applications in drug delivery, as it has been shown to be able to modulate the activity of certain proteins. Additionally, 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide has been studied for its potential use as a biomarker for certain diseases, such as cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Br2N2O3/c1-3-17-9(18-4-2)6-14-11(16)8-5-7(12)10(13)15-8/h5,9,15H,3-4,6H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQASTTUPMECQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC(=C(N1)Br)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1430617.png)


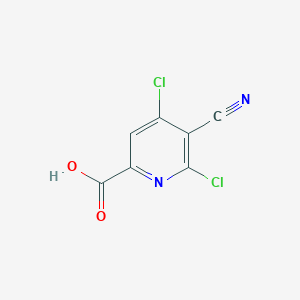
![6-[(4-Methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1430621.png)
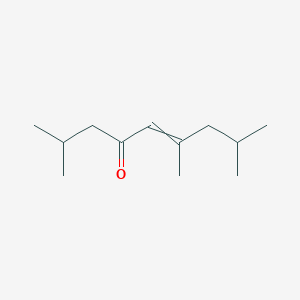
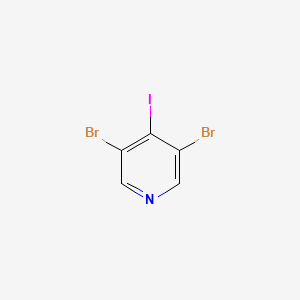

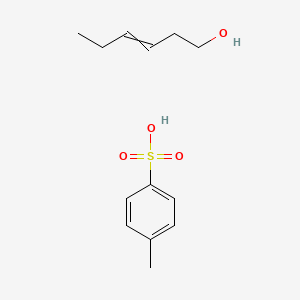
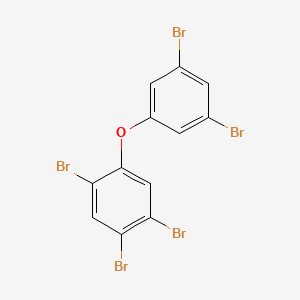
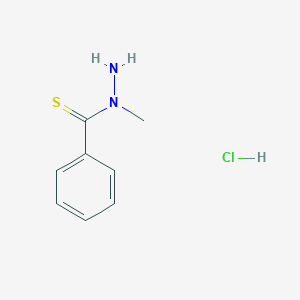
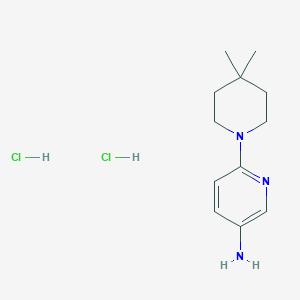
![5-Oxa-8-azaspiro[2.6]nonane](/img/structure/B1430637.png)
![3-{[4-(Difluoromethyl)phenyl]methyl}pyrrolidine](/img/structure/B1430640.png)